1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one is a complex organic compound that belongs to the class of conjugated organic materials These materials are known for their desirable physical and electronic properties, which make them suitable for various applications in scientific research and industry
Vorbereitungsmethoden
The synthesis of 1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the chemical synthesis and characterization of the compound using techniques such as Fourier transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (NMR), and carbon NMR spectroscopy . The compound can be electrocoated on glassy carbon electrodes in various initial molar concentrations using lithium perchlorate in acetonitrile as the electrolyte . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lithium perchlorate, acetonitrile, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can form electroactive polymers when electrocoated on electrodes, which exhibit desirable capacitive behaviors .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications due to its unique properties. In chemistry, it is used to study the formation of conjugated systems and their electronic properties . In biology and medicine, it may be explored for its potential use in biosensors and other diagnostic tools . In industry, the compound is used in the development of advanced materials, such as conducting polymers and electrochromic devices . Its high electrical conductivity, low band gap, and environmental stability make it suitable for various applications in molecular electronics and energy storage .
Wirkmechanismus
The mechanism of action of 1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one involves its interaction with molecular targets and pathways in the systems where it is applied. For example, in electrochemical applications, the compound’s electroactive properties are attributed to its ability to undergo redox reactions, which facilitate the transfer of electrons . The presence of heterocyclic units in its structure enhances its electronic properties and stability, making it effective in various applications .
Vergleich Mit ähnlichen Verbindungen
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one can be compared with other similar compounds, such as 3,6-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9-(4-vinylbenzyl)-9H-carbazole . These compounds share similar structural features, including the presence of heterocyclic units and conjugated systems. each compound has unique properties that make it suitable for specific applications.
Eigenschaften
Molekularformel |
C18H12N2O6S2 |
---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
1,4-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C18H12N2O6S2/c21-17-9-10(12(20-17)16-14-8(6-28-16)24-2-4-26-14)18(22)19-11(9)15-13-7(5-27-15)23-1-3-25-13/h5-6,19,22H,1-4H2 |
InChI-Schlüssel |
AAJUXBITZFJNBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(SC=C2O1)C3=C4C(=C(N3)O)C(=NC4=O)C5=C6C(=CS5)OCCO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.